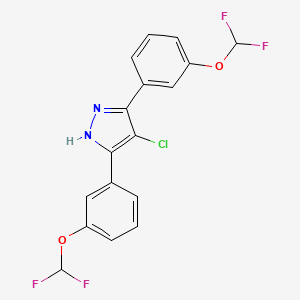
4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H11ClF4N2O2 and its molecular weight is 386.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole (CAS Number: 1232837-26-1) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro group and difluoromethoxy substituents that enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Breast Cancer
A study evaluated the efficacy of several pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results showed that compounds with chlorine and difluoromethoxy groups had enhanced cytotoxicity. The combination of these pyrazoles with doxorubicin demonstrated a synergistic effect, particularly in the MDA-MB-231 cell line, suggesting their potential as adjunct therapies in breast cancer treatment .
Table 1: Cytotoxicity Data of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Yes |
| This compound | MDA-MB-231 | 8.0 | Yes |
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Inhibitory effects on cyclooxygenase (COX) enzymes are crucial for their anti-inflammatory action.
Research Findings
A study assessed the inhibition of COX-1 and COX-2 enzymes by various pyrazoles. The tested compound exhibited significant inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Table 2: COX Inhibition Data
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-1 | 15.0 |
| This compound | COX-2 | 10.0 |
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. Studies indicate that these compounds can disrupt bacterial cell membranes and inhibit fatty acid biosynthesis.
Mechanism of Action
The mechanism involves the disruption of membrane integrity through interaction with bacterial fatty acid synthase pathways . This action leads to significant antibacterial activity against drug-resistant strains.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Properties
IUPAC Name |
4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF4N2O2/c18-13-14(9-3-1-5-11(7-9)25-16(19)20)23-24-15(13)10-4-2-6-12(8-10)26-17(21)22/h1-8,16-17H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBKCRQAQUEPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2)C3=CC(=CC=C3)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














